![molecular formula C10H13N3O B7541361 2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile](/img/structure/B7541361.png)
2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile is a chemical compound that belongs to the pyridine family. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. This compound has been extensively studied for its potential use in the treatment of type 2 diabetes mellitus.
Wirkmechanismus
The mechanism of action of 2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile involves the inhibition of 2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile, an enzyme that is involved in the degradation of incretin hormones. Incretin hormones play a crucial role in the regulation of glucose metabolism by stimulating insulin secretion and reducing glucagon secretion. By inhibiting 2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile, 2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile increases the levels of incretin hormones, leading to improved glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile include improved glucose tolerance and insulin sensitivity, as well as a reduction in blood glucose levels. It has also been shown to have a low risk of hypoglycemia, which is a common side effect of many diabetes medications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile in lab experiments include its potent inhibition of 2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile and its low risk of hypoglycemia. However, its synthesis is a multistep process, which may limit its use in large-scale experiments.
Zukünftige Richtungen
For research on 2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile include its potential use in combination therapy with other diabetes medications. Additionally, further studies are needed to determine its long-term safety and efficacy in human subjects. Finally, research is needed to explore its potential use in the treatment of other metabolic disorders.
Synthesemethoden
The synthesis of 2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile can be achieved through a multistep process. The first step involves the reaction of 2-pyridinecarboxaldehyde with 2-aminobutanol to form the corresponding Schiff base. This Schiff base is then reacted with cyanogen bromide to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile has been extensively studied for its potential use in the treatment of type 2 diabetes mellitus. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, it has been found to have a low risk of hypoglycemia, which is a common side effect of many diabetes medications.
Eigenschaften
IUPAC Name |
2-(1-hydroxybutan-2-ylamino)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-2-9(7-14)13-10-8(6-11)4-3-5-12-10/h3-5,9,14H,2,7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNBLZLXVCYNMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=C(C=CC=N1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.